molecular formula C11H14N2 B2742190 2-Amino-2-methyl-4-phenylbutanenitrile CAS No. 96866-55-6

2-Amino-2-methyl-4-phenylbutanenitrile

Cat. No.: B2742190
CAS No.: 96866-55-6
M. Wt: 174.247
InChI Key: JMCYTAOQUAUQGB-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-phenylbutanenitrile is an organic compound with the molecular formula C11H14N2 It is a nitrile derivative that features an amino group, a methyl group, and a phenyl group attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-methyl-4-phenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-phenylbutanenitrile with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-phenylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, yielding 2-amino-2-methyl-4-phenylbutylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitrile oxides.

    Reduction: 2-Amino-2-methyl-4-phenylbutylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2-methyl-4-phenylbutanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-4-phenylbutanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylbenzonitrile
  • 2-Amino-2-methyl-4-phenylbutylamine
  • 2-Amino-2-methyl-4-phenylbutanoic acid

Uniqueness

2-Amino-2-methyl-4-phenylbutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-amino-2-methyl-4-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(13,9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCYTAOQUAUQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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